1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride
Overview
Description
1-(2-Pyrrolidinylmethyl)pyrrolidine is a N-alkylpyrrolidine . It can be used as an organocatalyst in the asymmetric synthesis of different optically active organic building blocks via Aldol condensation and Mannich reactions .
Synthesis Analysis
This compound can be synthesized via Aldol condensation and Mannich reactions . It is also used as a catalyst to prepare enantioselective Michael adducts by reacting alkylidene malonates with unactivated ketones .Molecular Structure Analysis
The molecular formula of 1-(2-Pyrrolidinylmethyl)pyrrolidine is C9H18N2 . The molecular weight is 154.25 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1-(2-Pyrrolidinylmethyl)pyrrolidine can be used as an organocatalyst in the asymmetric synthesis of different optically active organic building blocks via Aldol condensation and Mannich reactions . It is also used as a catalyst to prepare enantioselective Michael adducts by reacting alkylidene malonates with unactivated ketones .Physical and Chemical Properties Analysis
The molecular weight of 1-(2-Pyrrolidinylmethyl)pyrrolidine is 154.25 g/mol . The XLogP3-AA is 0.9 . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It has 2 rotatable bonds .Scientific Research Applications
Synthesis and Catalysis
Pyrrolidine derivatives, including those related to 1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride, are key intermediates in organic synthesis. They are involved in the formation of complex molecules through reactions such as cycloadditions and condensation reactions. These compounds have been used in the synthesis of biologically active molecules, including novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with significant antiarrhythmic and antihypertensive effects, showcasing their potential in the development of new pharmaceuticals (Malawska et al., 2002). Moreover, they serve as catalysts in organic reactions, exemplified by the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine facilitating an asymmetric intramolecular aldol reaction, highlighting the unique reactivity and selectivity offered by pyrrolidine derivatives (Hayashi et al., 2007).
Material Science
Pyrrolidine and its derivatives play a critical role in material science, particularly in the development of electrically conducting polymers. Polypyrroles, for example, form highly stable and flexible films with electrical conductivity. These materials find applications in electronic devices, sensors, and as components in various technologies, showcasing the broad utility of pyrrolidine derivatives in advanced material applications (Anderson & Liu, 2000).
Medicinal Chemistry
In medicinal chemistry, pyrrolidine derivatives have been synthesized and tested for various biological activities. The synthesis of alpha-cyclopropyl-beta-homoprolines, for example, showcases the potential of pyrrolidine derivatives in creating complex molecules with possible pharmaceutical applications. These compounds may offer a novel approach to drug design and development, potentially leading to new therapeutic agents (Cordero et al., 2009).
Organic Electronics
Pyrrolidine derivatives have also found applications in organic electronics, particularly in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The electronic properties of these compounds, such as their ability to transport charge, make them valuable components in the design of electronic devices. Their utility extends to the development of organic semiconductors and conductive materials, highlighting the versatility of pyrrolidine derivatives in cutting-edge technological applications (Bouklah et al., 2012).
Mechanism of Action
Target of Action
It is often used as an organocatalyst in the asymmetric synthesis of different optically active organic building blocks .
Mode of Action
The compound interacts with its targets through a process known as asymmetric synthesis. This process involves the formation of a compound with a specific chirality or ‘handedness’. In the case of “1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride”, it is used to catalyze reactions that result in the formation of optically active organic building blocks .
Biochemical Pathways
The compound is involved in the Aldol condensation and Mannich reactions, which are key biochemical pathways in organic chemistry . The Aldol condensation is a reaction that involves the condensation of two carbonyl compounds to form a new β-hydroxy carbonyl compound. The Mannich reaction is a form of amino alkylation that involves the reaction of an enolizable carbonyl compound, a secondary amine, and formaldehyde .
Result of Action
The result of the action of “this compound” is the formation of optically active organic building blocks via Aldol condensation and Mannich reactions . These building blocks are crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. , it is generally known that factors such as temperature, pH, and the presence of other chemicals can affect the activity and stability of chemical compounds. For instance, the compound has a boiling point of 99-101 °C/2 mmHg and a density of 0.946 g/mL at 25 °C , indicating that its physical properties can change with temperature.
Biochemical Analysis
Biochemical Properties
1-(2-Pyrrolidinylmethyl)pyrrolidine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It acts as an organocatalyst, facilitating the formation of optically active organic building blocks . The compound’s interaction with enzymes such as aldolases and Mannichases enhances the efficiency of these reactions. Additionally, it interacts with other biomolecules, including alkylidene malonates and unactivated ketones, to produce enantioselective Michael adducts .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, including the regulation of metabolic pathways and the expression of genes involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical reaction. The compound’s ability to form stable complexes with enzymes and proteins is key to its function as an organocatalyst. These interactions can lead to changes in gene expression and the regulation of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular activities and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance specific biochemical reactions without causing adverse effects. At high doses, it can lead to toxic or adverse effects, including changes in cellular metabolism and gene expression . Threshold effects observed in these studies indicate that careful dosage control is necessary to avoid toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to regulate metabolic flux and metabolite levels. The compound’s role as an organocatalyst allows it to influence the synthesis of optically active organic building blocks, which are essential for various biochemical processes . Its interaction with specific enzymes and cofactors is crucial for maintaining metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to bind to specific proteins and transporters is essential for its function as an organocatalyst .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for the compound’s role in regulating biochemical reactions and metabolic pathways .
Properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)pyrrolidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-7-11(6-1)8-9-4-3-5-10-9;;/h9-10H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFQATZCZLRXCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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